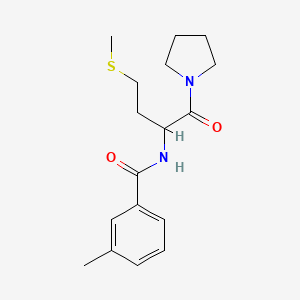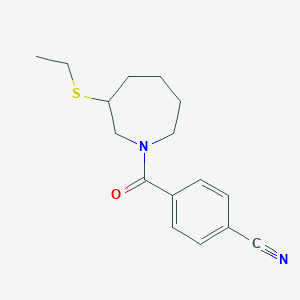
2-(4-chlorophenoxy)-N-methyl-N-(pyridin-4-ylmethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenoxy)-N-methyl-N-(pyridin-4-ylmethyl)acetamide, commonly known as CPMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. CPMA is a synthetic compound that belongs to the class of acetamides and has a molecular weight of 318.8 g/mol.
作用機序
The mechanism of action of CPMA is not fully understood, but it is believed that CPMA acts as an inhibitor of certain enzymes and receptors in the human body. CPMA has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. CPMA has also been shown to inhibit the activity of the receptor tyrosine kinase (RTK), which is involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects
CPMA has been shown to have various biochemical and physiological effects in the human body. CPMA has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of HDAC. CPMA has also been shown to inhibit the growth and proliferation of cancer cells by inhibiting the activity of RTK. CPMA has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
実験室実験の利点と制限
CPMA has several advantages for lab experiments, including its high purity and stability, which make it suitable for use in various assays and experiments. CPMA is also relatively easy to synthesize, which makes it readily available for researchers. However, CPMA has some limitations, including its low solubility in water, which can make it difficult to work with in some experiments. CPMA can also be toxic in high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on CPMA. One area of research is the development of CPMA-based drugs for the treatment of various diseases such as cancer and inflammation. Another area of research is the study of the mechanism of action of CPMA and its effects on various enzymes and receptors in the human body. Additionally, there is a need for further research on the safety and toxicity of CPMA in order to determine its suitability for use in humans.
合成法
The synthesis of CPMA involves a series of chemical reactions that require specific reagents and conditions. The most commonly used method for synthesizing CPMA is the reaction between 2-(4-chlorophenoxy) acetic acid and N-methyl-N-(pyridin-4-ylmethyl)amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature for several hours. The resulting product is then purified by column chromatography or recrystallization to obtain pure CPMA.
科学的研究の応用
CPMA has shown potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and biochemistry. CPMA has been studied as a potential drug candidate for the treatment of various diseases such as cancer, inflammation, and neurological disorders. CPMA has also been used as a tool for studying the mechanism of action of various enzymes and receptors in the human body.
特性
IUPAC Name |
2-(4-chlorophenoxy)-N-methyl-N-(pyridin-4-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c1-18(10-12-6-8-17-9-7-12)15(19)11-20-14-4-2-13(16)3-5-14/h2-9H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZVXPDPQRSIVQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=NC=C1)C(=O)COC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2-methylcyclopropyl)-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)piperidin-1-yl]methanone](/img/structure/B7564184.png)

![N-(3,4-dihydro-2H-chromen-4-yl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B7564200.png)

![2-[(2,4-dimethylphenyl)sulfonylamino]-N-phenylpropanamide](/img/structure/B7564221.png)

![2-[(4-Methylphenoxy)methyl]-5-[(2-methylphenyl)-phenylmethyl]sulfanyl-1,3,4-oxadiazole](/img/structure/B7564232.png)
![N-methyl-N-[(3-methyloxetan-3-yl)methyl]-3-(4-methylphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B7564238.png)
![5-[(2-methoxyphenyl)-methylsulfamoyl]-N,2-dimethylbenzamide](/img/structure/B7564240.png)
![N-methyl-N-[(3-methyloxetan-3-yl)methyl]-4-(tetrazol-1-yl)benzamide](/img/structure/B7564241.png)
![2-[(2',3',4'-Trifluorobiphenyl-2-Yl)oxy]ethanol](/img/structure/B7564251.png)

![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-(4-pyrazin-2-yloxypiperidin-1-yl)acetamide](/img/structure/B7564267.png)
![N-(2,1,3-benzothiadiazol-4-yl)-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)acetamide](/img/structure/B7564274.png)